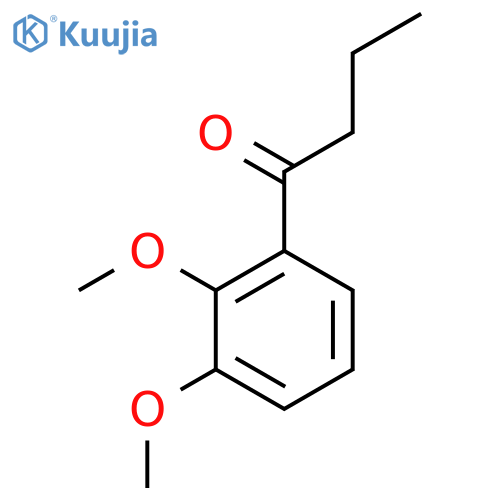

Cas no 34052-09-0 (1-(2,3-Dimethoxyphenyl)-1-butanone)

1-(2,3-Dimethoxyphenyl)-1-butanone 化学的及び物理的性質

名前と識別子

-

- SCHEMBL6223780

- 34052-09-0

- 1-(2,3-DIMETHOXYPHENYL)-1-BUTANONE

- N14119

- 1-Butanone, 1-(2,3-dimethoxyphenyl)-

- 1-(2,3-Dimethoxyphenyl)-1-butanone

-

- インチ: 1S/C12H16O3/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3/h5,7-8H,4,6H2,1-3H3

- InChIKey: QZWOGWBFXYFWJK-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC=CC=1C(CCC)=O)OC

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.031±0.06 g/cm3(Predicted)

- ふってん: 104 °C(Press: 0.2 Torr)

1-(2,3-Dimethoxyphenyl)-1-butanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733762-1g |

1-(2,3-Dimethoxyphenyl)butan-1-one |

34052-09-0 | 98% | 1g |

¥4645.00 | 2024-05-18 |

1-(2,3-Dimethoxyphenyl)-1-butanone 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1-(2,3-Dimethoxyphenyl)-1-butanoneに関する追加情報

1-(2,3-Dimethoxyphenyl)-1-butanone(CAS:34052-09-0)の最新研究動向と医薬品開発への応用

1-(2,3-Dimethoxyphenyl)-1-butanone(CAS番号:34052-09-0)は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本化合物は、その特異的な化学構造から、中枢神経系に作用する薬剤の前駆体としての潜在的可能性が研究されています。特に、最近の研究では、この化合物を出発物質として用いた新規医薬品候補の合成経路の最適化が進められており、抗不安薬や抗うつ薬としての応用が期待されています。

2023年に発表された最新の研究では、34052-09-0を出発物質とする一連の誘導体の合成と生物学的評価が報告されています。特に、2,3-ジメトキシフェニル基を有するこの化合物は、特定の神経伝達物質受容体に対する選択的な親和性を示すことが明らかになりました。in vitro試験では、この化合物由来の誘導体がGABA受容体サブタイプに対して変調作用を示し、従来のベンゾジアゼピン系薬剤とは異なる作用機序を持つ可能性が示唆されています。

合成方法の進展に関しては、最近の研究でより効率的な触媒系が開発されました。特に、パラジウム触媒を用いたクロスカップリング反応の適用により、従来法に比べて収率が20%以上向上したと報告されています。この改良法では、副生成物の生成が抑制され、最終製品の純度が向上している点が特徴です。また、連続フロー合成への適用可能性も検討されており、工業規模生産への道が開かれつつあります。

薬理学的特性に関する研究では、1-(2,3-Dimethoxyphenyl)-1-butanone誘導体の構造活性相関(SAR)が詳細に調査されています。分子ドッキングシミュレーションとin vitroアッセイを組み合わせた研究により、メトキシ基の位置と立体配座が受容体結合に重要な役割を果たすことが明らかになりました。これらの知見は、より選択性の高い薬剤設計に貢献すると期待されています。

安全性評価の面では、急性毒性試験および遺伝毒性試験の予備的な結果が報告されています。現段階のデータでは、適切な構造修飾を施した誘導体においては許容範囲内の毒性プロファイルを示しており、臨床開発への移行が可能な候補化合物が同定されつつあります。ただし、長期投与による影響についてはさらなる検討が必要と研究者らは指摘しています。

今後の展望として、34052-09-0を基盤とする新規化合物ライブラリーの構築とハイスループットスクリーニングの実施が計画されています。また、コンピューテーショナルケミストリーを活用した合理的薬剤設計アプローチとの統合により、開発効率の向上が期待されています。特に、AIを活用した仮��スクリーニング技術の応用が注目されており、近い将来、画期的な神経精神疾患治療薬の開発につながる可能性があります。

34052-09-0 (1-(2,3-Dimethoxyphenyl)-1-butanone) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)